
C20H19F2N3O2S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains multiple functional groups, including an amino group, a ketone group, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Difluorophenyl Group:
Formation of the Spiro Compound: This step involves the formation of the spiro compound through a cyclization reaction.
Introduction of the Amino and Ketone Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions (temperature, pressure, solvents) would depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation reactions could yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions could yield reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on various biological systems and processes.
Medicine: The compound is being investigated for its potential therapeutic applications, including its potential as a drug candidate for the treatment of various diseases.
Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is being used.
Vergleich Mit ähnlichen Verbindungen
4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: can be compared with other similar compounds, such as:
4-amino-1-[5’-(2,5-dichlorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
4-amino-1-[5’-(2,5-dibromophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one: This compound has a similar structure but with bromine atoms instead of fluorine atoms.
The uniqueness of 4-amino-1-[5’-(2,5-difluorophenyl)-2,3-dihydro-3’H-spiro[1-benzopyran-4,2’-[1,3,4]thiadiazole]-3’-yl]butan-1-one lies in its specific combination of functional groups and the presence of fluorine atoms, which can impart unique chemical and biological properties.
Eigenschaften
Molekularformel |
C20H19F2N3O2S |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-[1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19F2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26) |
InChI-Schlüssel |
JOTZFHBWWVMZCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


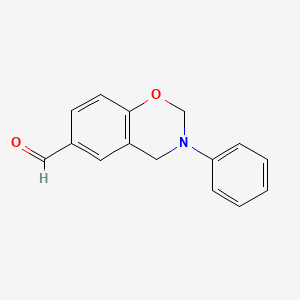
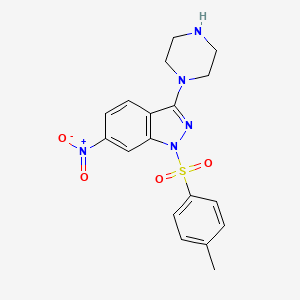

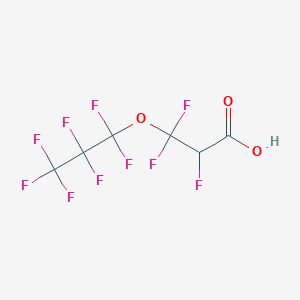
![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
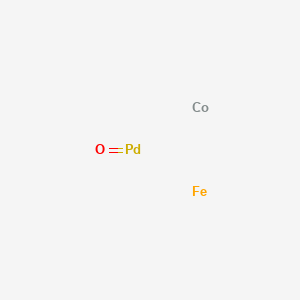

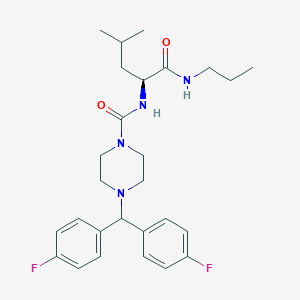
![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)

